molecular formula C26H26N4O5S B2981793 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-79-3

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2981793
CAS No.: 533869-79-3
M. Wt: 506.58
InChI Key: NVZWPMAUHZZREV-UHFFFAOYSA-N
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Description

4-[Benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity synthetic small molecule designed for pharmaceutical and microbiological research. This complex benzamide derivative integrates several pharmacologically significant moieties, including a 1,3,4-oxadiazole ring and a sulfamoyl group, which are known to contribute to potent biological activity. Compounds within this structural class have demonstrated promising antibacterial properties against a range of clinically relevant Gram-positive and Gram-negative pathogens . Research on similar N-(1,3,4-oxadiazol-2-yl)benzamides has shown highly potent activity against challenging organisms such as Neisseria gonorrhoeae, including drug-resistant strains, as well as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with diverse bioactivities and often functioning as a key pharmacophore in enzyme inhibition and receptor binding studies . The specific structural configuration of this compound, featuring a 2-methoxyphenyl-substituted oxadiazole and a benzylic propan-2-yl sulfamoyl group, makes it a valuable chemical tool for probing structure-activity relationships (SAR). It is ideal for researchers investigating new antibacterial agents or exploring the mechanisms of action of heterocyclic compounds. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-9-5-4-6-10-19)36(32,33)21-15-13-20(14-16-21)24(31)27-26-29-28-25(35-26)22-11-7-8-12-23(22)34-3/h4-16,18H,17H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZWPMAUHZZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 533869-79-3) is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O5SC_{26}H_{26}N_{4}O_{5}S, with a molecular weight of 506.58 g/mol. The structure includes a sulfamoyl group attached to a benzyl moiety and an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for related oxadiazole compounds have been reported to range from 0.20 to 2.58 μM against the National Cancer Institute's panel of human cancer cell lines .

Case Study: Synthesis and Evaluation

A study focused on sulfamoyl-benzamides demonstrated their selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). The synthesized compounds exhibited IC50 values in sub-micromolar concentrations, indicating potent biological activity. Specifically, one derivative showed an IC50 value of 2.88 ± 0.13 μM , suggesting strong potential for therapeutic applications .

The proposed mechanism involves the inhibition of specific enzymes associated with tumor growth and proliferation. The oxadiazole moiety may interact with cellular targets, leading to apoptosis in cancer cells. Additionally, the sulfamoyl group may enhance solubility and bioavailability, contributing to the compound's efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings on various derivatives and their corresponding activities:

Compound TypeActivity DescriptionIC50 Value (μM)
Sulfamoyl-benzamide derivativesSelective inhibitors of h-NTPDases2.88 ± 0.13
Oxadiazole derivativesAnticancer activity across cell lines0.20 - 2.58
Benzyl derivativesModerate inhibition of RET kinaseVaries

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

The following table summarizes key structural and functional differences:

Compound Name Sulfamoyl Substitution Oxadiazole Substitution Molecular Weight Reported Activity Source
Target Compound Benzyl(propan-2-yl) 2-Methoxyphenyl ~507.56 (calc.) Not explicitly reported; inferred antifungal/kinase inhibition N/A
LMM5 Benzyl(methyl) 4-Methoxyphenylmethyl ~522.58 Antifungal (C. albicans), TrxR inhibition
LMM11 Cyclohexyl(ethyl) Furan-2-yl ~490.56 Antifungal (C. albicans), TrxR inhibition
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Butyl(ethyl) 2,4-Dimethoxyphenyl 488.56 No activity reported; structural similarity suggests kinase modulation potential
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl) Methoxymethyl 408.47 No activity reported; reduced steric hindrance compared to target

Key Observations :

  • Sulfamoyl Group Impact: LMM5 (benzyl/methyl) vs. LMM11 (cyclohexyl/ethyl) vs. Target: Cyclohexyl groups improve lipophilicity, favoring membrane penetration, but may limit binding in polar active sites .
  • Oxadiazole Substituent Effects :
    • 2-Methoxyphenyl (Target) vs. 4-Methoxyphenylmethyl (LMM5): The ortho-methoxy group in the target compound may hinder rotational freedom, stabilizing ligand-receptor interactions compared to LMM5’s para-substitution .
    • Furan-2-yl (LMM11) vs. 2-Methoxyphenyl : Methoxy groups offer hydrogen-bonding capability, whereas furan relies on π-π interactions, suggesting divergent binding mechanisms .

Enzyme Inhibition Profiles

  • Thioredoxin Reductase (TrxR) Inhibition: LMM5 and LMM11 showed IC₅₀ values <10 µM against C. albicans TrxR, attributed to their sulfamoyl groups’ electron-withdrawing effects and oxadiazole aromaticity .
  • Carbonic Anhydrase (hCA II) Inhibition :
    Analogues like 6a () with ethylthio-oxadiazole substituents achieved IC₅₀ ~0.2 µM. The target’s 2-methoxyphenyl group could mimic this by providing hydrophobic interactions, though direct data are lacking .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM5 LMM11
LogP (Predicted) ~3.8 ~3.5 ~4.1
Solubility (µg/mL) ~15 (DMSO) 50 (DMSO) 100 (DMSO)
Molecular Flexibility Moderate High Low
  • LogP: The target’s higher LogP vs.
  • Solubility : Lower solubility than LMM5/LMM11 may necessitate formulation adjustments for in vivo use.

Q & A

Q. Advanced

  • Quantum Mechanical Calculations (DFT) : Predict electronic properties (HOMO-LUMO gaps) and reactivity .
  • Molecular Dynamics (MD) Simulations : Assess solvation behavior and membrane permeability .
  • Quantitative Structure-Property Relationship (QSPR) Models : Correlate descriptors (logP, polar surface area) with solubility or bioavailability .

How can statistical models like Bayesian optimization improve reaction condition selection for this compound's synthesis?

Advanced
Bayesian optimization uses Gaussian processes to model reaction outcomes (yield, purity) as a function of variables (catalyst, solvent, temperature). It iteratively selects the most informative experiments, reducing optimization time by 40–60% compared to grid searches. For example, a Pareto front analysis can balance competing objectives (e.g., yield vs. cost) . Open-source tools like Phoenix™ or Optuna facilitate implementation without requiring advanced programming skills .

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